IsopropylAtrarate
Description
Contextualization within Modern Chemical Sciences
Isopropyl Atrarate would theoretically be classified as an ester, a functional group of significant interest in organic chemistry. Esters are integral to various fields, including materials science, pharmacology, and fragrance industries, due to their diverse chemical and physical properties. Atraric acid, the parent carboxylic acid of Isopropyl Atrarate, is recognized for its biological activities. wikipedia.orgmedchemexpress.com The synthesis of its isopropyl ester would be a logical step in the exploration of structure-activity relationships of atraric acid derivatives. However, the absence of dedicated studies on Isopropyl Atrarate limits its contextualization within current chemical research trends.
Rationale for Advanced Research on Isopropyl Atrarate
The rationale for investigating Isopropyl Atrarate would stem from the known biological properties of atraric acid, which has been studied for its antiandrogenic effects. wikipedia.orggoogle.com The modification of the methyl ester group in atraric acid to an isopropyl ester could potentially alter its pharmacokinetic and pharmacodynamic properties. Such research would aim to understand how this structural change impacts its biological activity, solubility, and metabolic stability. A patent related to atraric acid derivatives suggests that the size of the ester group may influence its bioactivity, providing a theoretical basis for synthesizing and evaluating compounds like Isopropyl Atrarate. google.com
Objectives and Scope of Isopropyl Atrarate Investigation
The primary objectives for an investigation into Isopropyl Atrarate would include its chemical synthesis and purification, followed by a thorough characterization of its physicochemical properties. This would involve spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of physical constants such as melting point and boiling point. Subsequent research would likely focus on evaluating its biological activity, drawing comparisons to atraric acid and other ester derivatives. The scope would encompass in vitro assays to determine its efficacy and mechanism of action in relevant biological systems.
Due to the current lack of specific data, detailed research findings and data tables for Isopropyl Atrarate cannot be provided. The information presented here is based on the chemical nature of related compounds and serves as a theoretical framework for potential future research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
261174-50-9 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
propan-2-yl 2,4-dihydroxy-3,6-dimethylbenzoate |
InChI |
InChI=1S/C12H16O4/c1-6(2)16-12(15)10-7(3)5-9(13)8(4)11(10)14/h5-6,13-14H,1-4H3 |
InChI Key |
NTCDSGAOLAKTMP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)OC(C)C)O)C)O |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC(C)C)O)C)O |
Synonyms |
2,4-Dihydroxy-3,6-dimethyl-,1-methylethyl Ester Benzoic Acid; Raric Acid Isopropyl Ester_x000B_ |
Origin of Product |
United States |
Synthetic Pathways and Advanced Methodologies for Isopropylatrarate
Historical and Current Synthetic Routes to Isopropyl Atrarate
The synthesis of Isopropyl Atrarate, formally known as isopropyl 2,4-dihydroxy-3,6-dimethylbenzoate, is primarily achieved through the esterification of its corresponding carboxylic acid.
Classical Multi-Step Syntheses
Classical approaches to synthesizing esters, particularly those with functional groups susceptible to side reactions, often involve protection-deprotection strategies. For Isopropyl Atrarate, a hypothetical multi-step synthesis could involve:
Protection of Phenolic Hydroxyl Groups: The two hydroxyl groups on the benzene (B151609) ring of 2,4-dihydroxy-3,6-dimethylbenzoic acid could be protected using suitable protecting groups to prevent their interference with the esterification reaction.
Esterification: The protected carboxylic acid would then be reacted with isopropanol (B130326) under standard esterification conditions, such as Fischer-Speier esterification using an acid catalyst.
Deprotection: The final step would involve the removal of the protecting groups to yield Isopropyl Atrarate.
A more direct and commonly employed method is the direct esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with isopropanol. A documented synthesis reports the production of isopropyl 2,4-dihydroxy-3,6-dimethylbenzoate in a 49% yield. mdpi.com This reaction is typically carried out by stirring the carboxylic acid with the alcohol in the presence of a suitable catalyst.
Another potential classical route is through transesterification. A patent describes the alkaline-catalyzed transesterification of atraric acid (the methyl ester of 2,4-dihydroxy-3,6-dimethylbenzoic acid) with various primary alcohols, including isopropanol, to yield the corresponding atrarate derivatives. google.com This method involves stirring the starting methyl ester with an equimolar amount of a base like potassium hydroxide (B78521) in a solution of isopropanol. google.com
Convergent and Divergent Synthetic Strategies
Convergent Synthesis: In a convergent approach to more complex molecules containing the Isopropyl Atrarate moiety, the pre-synthesized Isopropyl Atrarate would serve as a key building block. This strategy involves synthesizing different fragments of a target molecule separately and then coupling them in the final stages. This approach is generally more efficient for the synthesis of complex structures. For instance, if Isopropyl Atrarate were to be incorporated into a larger natural product analog, it would be synthesized first and then coupled with other synthetic fragments.
Divergent Synthesis: A divergent strategy starting from a common intermediate allows for the creation of a library of related compounds. In the context of Isopropyl Atrarate, 2,4-dihydroxy-3,6-dimethylbenzoic acid is a key starting material. sigmaaldrich.commerckmillipore.com From this single precursor, a diverse range of esters can be synthesized by reacting it with various alcohols. This approach is highly valuable for structure-activity relationship (SAR) studies, where the effect of different ester groups on the biological activity of the molecule is investigated. For example, a series of esters of 2,4-dihydroxy-3,6-dimethylbenzoic acid have been synthesized to explore their biological properties. mdpi.com
Novel Approaches in Isopropyl Atrarate Synthesis
Recent advancements in synthetic chemistry offer more efficient and environmentally friendly routes to compounds like Isopropyl Atrarate.
Chemo- and Regioselective Synthesis
The synthesis of Isopropyl Atrarate from 2,4-dihydroxy-3,6-dimethylbenzoic acid is inherently a chemoselective process, where the carboxylic acid group is selectively esterified in the presence of the two phenolic hydroxyl groups. This is typically achieved under conditions that favor the esterification of the less acidic carboxylic acid over the more acidic phenols.
Regioselectivity would become a critical consideration if the two hydroxyl groups were chemically different or if one were to be selectively functionalized. In the case of 2,4-dihydroxy-3,6-dimethylbenzoic acid, the two hydroxyl groups are at different positions, and their reactivity can be influenced by steric and electronic factors. While the direct synthesis of Isopropyl Atrarate focuses on the carboxylic acid, the selective functionalization of one hydroxyl group over the other would require specialized regioselective methods, which have been developed for other polyhydroxybenzoic acids. clockss.orgnih.gov
Green Chemistry Principles in Isopropyl Atrarate Production
Applying green chemistry principles to the synthesis of Isopropyl Atrarate can reduce its environmental impact. Potential green approaches include:
Enzymatic Catalysis: The use of enzymes, such as lipases, as catalysts for esterification reactions is a well-established green methodology. iseoils.com These reactions are often highly selective, proceed under mild conditions, and avoid the use of harsh acidic or basic catalysts. The enzymatic synthesis of various esters has been successfully demonstrated and could be applied to the production of Isopropyl Atrarate.
Use of Greener Solvents: Isopropanol, one of the reactants, can also serve as a co-solvent in transesterification reactions, potentially reducing the need for other organic solvents. researchgate.net The use of isopropanol as a co-solvent has been explored for the production of biodiesel, highlighting its potential in greener ester synthesis processes. researchgate.netacs.org
Atom Economy: Direct esterification or transesterification methods are preferred over multi-step syntheses involving protecting groups, as they have higher atom economy, generating less waste.
Derivatization and Analog Synthesis of Isopropyl Atrarate
The synthesis of derivatives and analogs of Isopropyl Atrarate is primarily focused on modifying the ester group or the phenolic hydroxyl groups to explore their structure-activity relationships. The most common approach is to synthesize a variety of esters from the parent carboxylic acid, 2,4-dihydroxy-3,6-dimethylbenzoic acid.
A study on barbatic acid derivatives details the synthesis of a series of esters of 2,4-dihydroxy-3,6-dimethylbenzoic acid with different alcohols. mdpi.com This demonstrates a divergent approach to creating a library of analogs. The yields for these syntheses vary depending on the structure of the alcohol used.
| Compound | Starting Material | Reagents | Yield (%) |
| Isopropyl 2,4-dihydroxy-3,6-dimethylbenzoate | 2,4-dihydroxy-3,6-dimethylbenzoic acid | Isopropanol, Catalyst | 49 |
| Other Alkyl/Aryl 2,4-dihydroxy-3,6-dimethylbenzoates | 2,4-dihydroxy-3,6-dimethylbenzoic acid | Various substituted brominated hydrocarbons, KHCO3, DMF | 49-90 |
Table 1: Synthesis of Isopropyl Atrarate and its Analogs. Data sourced from mdpi.com.
The synthesis of these analogs allows for a systematic investigation of how changes in the ester group affect the compound's properties.
Strategies for Functional Group Transformations
The synthesis of Isopropyl Atrarate from fundamental starting materials involves key functional group transformations. A plausible and efficient synthetic route commences with orcinol (B57675), a naturally occurring dihydric phenol (B47542). The initial and critical step is the introduction of a formyl group (-CHO) onto the aromatic ring of orcinol to produce atranol (2,6-dihydroxy-4-methylbenzaldehyde).
Several established methods can be employed for this formylation. The Gattermann reaction is a classic approach, utilizing hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst. researchgate.net A modification of this reaction, which avoids the use of highly toxic hydrogen cyanide, involves the in-situ generation of the formylating agent from zinc cyanide and hydrochloric acid. researchgate.net Another effective method is the Vilsmeier-Haack reaction , which employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate the electron-rich orcinol ring. google.com Research has shown that direct formylation of orcinol can lead to a mixture of isomers, but specific protection and directed ortho-lithiation strategies can achieve high regioselectivity for the desired atranol product. chromatographyonline.com
Once atranol is synthesized, the subsequent functional group transformation is an esterification reaction to form Isopropyl Atrarate. This involves the reaction of the carboxylic acid precursor, atraric acid (which can be formed by oxidation of atranol), or more directly, the esterification of the phenolic hydroxyl group of atranol with isopropanol. Given the phenolic nature of atranol, direct esterification with isopropanol can be achieved through methods like the Fischer-Speier esterification . This acid-catalyzed reaction involves refluxing the phenol and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net To drive the equilibrium towards the product, an excess of the alcohol or removal of water is typically employed. acs.org
For sterically hindered phenols, which atranol can be considered due to the ortho-substituents, specialized catalytic methods may be necessary to achieve high yields. acs.org This can include the use of different catalysts or reaction conditions to overcome the steric hindrance. rsc.org
Table 1: Key Functional Group Transformations in Isopropyl Atrarate Synthesis
| Transformation | Starting Material | Reagents and Conditions | Product |
| Formylation | Orcinol | Gattermann Reaction (e.g., Zn(CN)₂, HCl) or Vilsmeier-Haack Reaction (e.g., POCl₃, DMF) | Atranol |
| Esterification | Atranol | Isopropanol, Acid Catalyst (e.g., H₂SO₄), Reflux | Isopropyl Atrarate |
Stereoselective Synthesis of Isopropyl Atrarate Analogs
The development of chiral analogs of Isopropyl Atrarate can be approached through various stereoselective synthesis strategies. While Isopropyl Atrarate itself is achiral, introducing stereocenters into its structure can lead to analogs with potentially unique properties.
One prominent strategy is enzymatic resolution . This technique can be applied to resolve racemic mixtures of chiral alcohols or phenolic esters that are structurally similar to Isopropyl Atrarate. researchgate.netcirad.fr Lipases are commonly used enzymes that can selectively catalyze the hydrolysis or esterification of one enantiomer, leaving the other enantiomer in high enantiomeric excess. cirad.frnih.gov For instance, a racemic mixture of a chiral phenol could be esterified with an acyl donor in the presence of a lipase, with the enzyme selectively acylating one enantiomer to allow for separation.
Another powerful approach is asymmetric synthesis , which aims to create a specific stereoisomer directly. For phenolic compounds, catalytic asymmetric dearomatization (CADA) reactions have emerged as a potent method to construct chiral three-dimensional structures from flat aromatic precursors. rsc.orgnih.gov This can involve the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes, to control the stereochemical outcome of the reaction. rsc.orgnih.gov For example, an asymmetric intramolecular Friedel-Crafts allylic alkylation of a phenol derivative has been shown to produce chiral products with high enantioselectivity. rsc.org
Furthermore, chiral resolving agents can be employed to separate enantiomers of chiral precursors or analogs. This involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent can be cleaved to yield the individual enantiomers of the target compound.
Table 2: Strategies for Stereoselective Synthesis of Isopropyl Atrarate Analogs
| Strategy | Description | Example Application |
| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture. | Kinetic resolution of a chiral phenolic ester via enantioselective hydrolysis. cirad.fr |
| Asymmetric Catalysis | Employment of a chiral catalyst to direct the formation of a specific stereoisomer. | Catalytic asymmetric dearomatization of a phenol to create a chiral cyclohexadienone. rsc.org |
| Chiral Resolving Agents | Formation of separable diastereomers by reacting a racemate with a pure chiral auxiliary. | Separation of a racemic chiral biaryl diol using a chiral amidine. |
Mechanistic Studies of Isopropyl Atrarate Formation Reactions
The formation of Isopropyl Atrarate from atranol and isopropanol most likely proceeds via a Fischer-Speier esterification mechanism. This is an acid-catalyzed nucleophilic acyl substitution reaction. researchgate.net The mechanism involves several key steps:
Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of the atraric acid (or a related carboxylic acid precursor) by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the isopropanol molecule attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer is often facilitated by the solvent or another alcohol molecule.
Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester.
Deprotonation: Finally, a base (which can be a water molecule or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final Isopropyl Atrarate product.
Table 3: Mechanistic Steps of Isopropyl Atrarate Formation (Fischer-Speier Esterification)
| Step | Description | Key Intermediate |
| 1 | Protonation of the carbonyl oxygen of atraric acid. | Protonated carbonyl group |
| 2 | Nucleophilic attack by isopropanol on the carbonyl carbon. | Tetrahedral intermediate |
| 3 | Proton transfer from the attacking alcohol to a hydroxyl group. | Protonated tetrahedral intermediate |
| 4 | Elimination of a water molecule. | Protonated ester |
| 5 | Deprotonation to yield the final ester. | Isopropyl Atrarate |
Research on Isopropyl Atrarate's Chemical Reactivity and Transformation Mechanisms Remains Largely Undocumented
Despite its availability in chemical catalogs, detailed scientific literature and data concerning the chemical reactivity and transformation mechanisms of Isopropyl Atrarate are not publicly available. Extensive searches for its reaction kinetics, elucidation of its reaction pathways—including nucleophilic, electrophilic, radical, and pericyclic transformations—and its degradation and decomposition processes have yielded no specific research findings.
As a result, an in-depth article on the "Chemical Reactivity and Transformation Mechanisms of IsopropylAtrarate" as outlined cannot be generated at this time due to the absence of foundational research data in the public domain. The CAS number for Isopropyl Atrarate is confirmed as 261174-50-9. lgcstandards.com
Further investigation into proprietary research or unpublished studies would be necessary to provide the scientifically accurate content required for the requested article. Without such information, any attempt to detail its chemical behavior would be purely speculative and fall outside the bounds of established scientific knowledge.
Chemical Reactivity and Transformation Mechanisms of Isopropylatrarate
Isopropyl Atrarate in Complex Reaction Systems
While specific research on the behavior of isopropyl atrarate in complex reaction systems is not extensively documented in publicly available literature, its reactivity can be inferred from the known chemical transformations of analogous compounds such as methyl atrarate and ethyl atrarate, as well as its parent compound, 2,4-dihydroxy-3,6-dimethylbenzoic acid. Isopropyl atrarate's structure, featuring an ester functional group, a substituted aromatic ring, and two phenolic hydroxyl groups, suggests several potential pathways for transformation in complex chemical environments.
The primary sites of reactivity on the isopropyl atrarate molecule are the ester linkage, the phenolic hydroxyl groups, and the aromatic ring itself. The interplay of these groups dictates its behavior in multi-component reaction systems.
One of the most significant reactions in complex systems is the hydrolysis of the ester bond. This reaction can be catalyzed by either acids or bases and would result in the formation of isopropyl alcohol and 2,4-dihydroxy-3,6-dimethylbenzoic acid. The stability of the ester is a critical factor; for instance, studies on atraric acid (methyl atrarate) have explored the synthesis of more stable isosteres, such as ketone and amide derivatives, to prevent the hydrolytic liability associated with the ester group. researchgate.net This suggests that in aqueous or protic environments, particularly under acidic or basic conditions, isopropyl atrarate would likely undergo hydrolysis.
Transesterification is another key reaction, especially in systems containing other alcohols. In the presence of a suitable catalyst (acid or base), the isopropyl group of the ester can be exchanged with another alkyl group from a different alcohol. For example, the synthesis of ethyl atrarate can be achieved via transesterification of the methyl ester analog. This indicates that isopropyl atrarate could react with other alcohols present in a complex mixture to form different atrarate esters.
The synthesis of atrarate esters is typically achieved through the esterification of 2,4-dihydroxy-3,6-dimethylbenzoic acid with the corresponding alcohol. evitachem.com For instance, the synthesis of ethyl atrarate involves reacting 2,4-dihydroxy-3,6-dimethylbenzoic acid with ethanol (B145695). evitachem.com Similarly, isopropyl atrarate would be synthesized from 2,4-dihydroxy-3,6-dimethylbenzoic acid and isopropyl alcohol. This reversible reaction is an important consideration in complex systems where the starting materials might be present.
The table below summarizes the inferred reactivity of isopropyl atrarate based on the behavior of its analogs in various reaction systems.
| Reaction Type | Reagents/Conditions | Probable Products | Reference for Analogs |
| Ester Hydrolysis | Acid or base, Water | 2,4-dihydroxy-3,6-dimethylbenzoic acid, Isopropyl alcohol | researchgate.net |
| Transesterification | Another alcohol (e.g., Methanol, Ethanol), Acid or Base Catalyst | Different atrarate ester (e.g., Methyl atrarate, Ethyl atrarate), Isopropyl alcohol | |
| Oxidation | Oxidizing agents (e.g., Potassium permanganate) | Various oxidation products | |
| Substitution | Electrophiles or nucleophiles | Substituted isopropyl atrarate derivatives | |
| Esterification (reverse reaction) | Isopropyl alcohol, 2,4-dihydroxy-3,6-dimethylbenzoic acid | Isopropyl atrarate | evitachem.com |
Advanced Spectroscopic Elucidation and Structural Analysis of Isopropylatrarate
Nuclear Magnetic Resonance (NMR) Spectroscopy of Isopropyl Atrarate
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of Isopropyl Atrarate. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide unambiguous assignment of all proton and carbon signals.
The ¹H and ¹³C NMR spectra of Isopropyl Atrarate show a distinct set of signals corresponding to the aromatic core and the isopropyl ester moiety. The chemical shifts are influenced by the electronic environment of each nucleus, particularly the phenolic hydroxyl groups and the ester carbonyl group. One of the hydroxyl protons (at C2) typically forms a strong intramolecular hydrogen bond with the carbonyl oxygen, causing its signal to appear significantly downfield. google.com
Published spectral data for Isopropyl Atrarate (recorded in CDCl₃) provides precise chemical shift values. mdpi.com
¹H NMR Spectral Data for Isopropyl Atrarate
| Assigned Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
|---|---|---|---|---|
| 2-OH | 12.18 | s (singlet) | - | 1H |
| Ar-H (C5) | 6.20 | s (singlet) | - | 1H |
| CH (isopropyl) | 5.29 | p (septet) | 6.2 | 1H |
| Ar-CH₃ (C6) | 2.47 | s (singlet) | - | 3H |
| Ar-CH₃ (C3) | 2.10 | s (singlet) | - | 3H |
| CH(CH₃)₂ (isopropyl) | 1.39 | d (doublet) | 6.3 | 6H |
s: singlet, d: doublet, p: septet (pentet in source)
¹³C NMR Spectral Data for Isopropyl Atrarate
| Assigned Carbon | Chemical Shift (δ) ppm |
|---|---|
| C=O (Ester) | 171.6 |
| C2 | 163.1 |
| C4 | 157.8 |
| C6 | 140.1 |
| C5 | 110.5 |
| C1 | 108.5 |
| C3 | 105.6 |
| CH (isopropyl) | 69.2 |
| Ar-CH₃ (C6) | 24.3 |
| CH(CH₃)₂ (isopropyl) | 22.0 |
The extreme upfield shift of the C3-methyl group (7.6 ppm) is a characteristic feature, attributed to the strong electron-donating effects of the adjacent hydroxyl groups. google.com
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. thieme-connect.deacs.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For Isopropyl Atrarate, a key COSY correlation would be observed between the isopropyl methine proton (δ 5.29 ppm) and the six equivalent methyl protons (δ 1.39 ppm), confirming the isopropyl fragment. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (¹J-coupling). libretexts.org This technique allows for the unambiguous assignment of protonated carbons. For instance, the signal at δ 6.20 ppm in the ¹H spectrum would show a cross-peak to the carbon signal at δ 110.5 ppm in the ¹³C spectrum, assigning both to the C5 position on the aromatic ring. Similarly, correlations would confirm the assignments for the isopropyl methine (CH), isopropyl methyls (CH₃), and the two aromatic methyls. sdsu.edulibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital as it reveals longer-range couplings between protons and carbons (typically over two to three bonds, ²J and ³J). sdsu.edu This is instrumental in connecting the different fragments of the molecule. Key HMBC correlations for Isopropyl Atrarate would include:
A correlation from the isopropyl methine proton (δ 5.29 ppm) to the ester carbonyl carbon (δ 171.6 ppm), confirming the ester linkage.
Correlations from the aromatic proton (H5, δ 6.20 ppm) to carbons C1, C3, and C4, confirming its position on the ring.
Correlations from the methyl protons (e.g., C6-Me, δ 2.47 ppm) to the aromatic carbons C1, C5, and C6, locking in the substituent positions. google.com
Vibrational Spectroscopy (Infrared and Raman) of Isopropyl Atrarate
Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about its functional groups.
The Infrared (IR) spectrum of Isopropyl Atrarate is dominated by absorptions from the hydroxyl, carbonyl, and aromatic functionalities. A key feature is the presence of a strong intramolecular hydrogen bond between the C2-hydroxyl group and the ester's carbonyl oxygen. google.com
Predicted Infrared (IR) Data for Isopropyl Atrarate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |
|---|---|---|---|
| ~3400 | O-H Stretch | Free Hydroxyl | A broad band corresponding to the C4-OH group. |
| ~3100 | O-H Stretch | H-bonded Hydroxyl | A very broad and shifted band for the C2-OH group involved in a strong intramolecular hydrogen bond. google.com |
| ~2980-2870 | C-H Stretch | Aliphatic | Absorptions from the isopropyl and methyl C-H bonds. |
| ~1650 | C=O Stretch | Ester Carbonyl | This band is shifted to a lower frequency from a typical ester (~1735 cm⁻¹) due to conjugation with the aromatic ring and the strong intramolecular hydrogen bond. google.com |
| ~1600 & ~1450 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene (B151609) ring. |
| ~1385 & ~1375 | C-H Bend | Isopropyl Group | A characteristic doublet for the gem-dimethyl of the isopropyl group. researchgate.net |
While less commonly reported for this specific compound, the Raman spectrum provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. nih.govresearchgate.net The spectrum would be characterized by strong signals from the aromatic ring and C-C bonds.
Predicted Raman Signatures for Isopropyl Atrarate
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Description |
|---|---|---|---|
| ~3060 | C-H Stretch | Aromatic | Aromatic C-H stretching vibrations. |
| ~2980-2870 | C-H Stretch | Aliphatic | Strong signals from the numerous C-H bonds of the isopropyl and methyl groups. |
| ~1620 & ~1600 | Ring Breathing | Aromatic Ring | Strong, characteristic skeletal vibrations of the substituted benzene ring. |
| ~1380 | C-H Bend | Isopropyl Group | Symmetric deformation of the isopropyl group. |
Mass Spectrometry (MS) of Isopropyl Atrarate and its Fragments
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For Isopropyl Atrarate (Molecular Weight: 224.25 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) typically show the intact molecule with an adduct, such as the sodium adduct [M+Na]⁺ at m/z 247.10. mdpi.com
Electron Impact (EI) ionization, a higher-energy method, causes fragmentation, providing structural clues. libretexts.org The fragmentation pattern can be predicted based on the behavior of related atraric acid esters and general principles of ester fragmentation. google.comlibretexts.org
Predicted Mass Spectrometry Fragmentation Data for Isopropyl Atrarate
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Description |
|---|---|---|---|
| 224 | [M]⁺ | [C₁₂H₁₆O₄]⁺ | Molecular ion peak. |
| 182 | [M - C₃H₆]⁺ | [C₉H₁₀O₄]⁺ | Loss of propene via McLafferty rearrangement. |
| 165 | [M - C₃H₇O]⁺ | [C₉H₉O₃]⁺ | Loss of the isopropoxy radical. |
| 164 | [M - C₃H₈O]⁺ | [C₉H₈O₃]⁺ | Loss of isopropanol (B130326), a characteristic fragmentation for atraric acid esters. google.com |
| 136 | [C₈H₈O₂]⁺ | [C₈H₈O₂]⁺ | Loss of CO from the m/z 164 fragment. google.com |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to several decimal places. nih.govacs.org For Isopropyl atrarate, which is the isopropyl ester of atraric acid (2,4-dihydroxy-3,6-dimethylbenzoic acid), the molecular formula is C₁₂H₁₆O₄.
The theoretical monoisotopic mass can be calculated using the exact masses of the most abundant isotopes of its constituent elements. This calculated mass provides a benchmark for experimental HRMS data, allowing for unambiguous confirmation of the molecular formula.
Table 1: Theoretical Monoisotopic Mass Calculation for Isopropyl Atrarate (C₁₂H₁₆O₄)
| Element | Count | Exact Atomic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (¹H) | 16 | 1.007825 | 16.125200 |
| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |
| Total | 224.104860 |
An experimental HRMS analysis is expected to yield a mass value that corresponds directly to this theoretical calculation, confirming the elemental composition of Isopropyl atrarate.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is employed to deduce the structural formula of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.netresearchgate.net For Isopropyl atrarate (C₁₂H₁₆O₄), the protonated molecule [M+H]⁺ would be selected as the precursor ion (m/z 225.1121). Collision-induced dissociation (CID) would then generate a series of characteristic fragment ions.
The fragmentation pattern for an aromatic ester like Isopropyl atrarate is predictable. miamioh.eduyoutube.comacs.org Key fragmentation pathways would include the loss of the isopropyl group and the loss of isopropanol, providing direct evidence for the ester structure and the nature of the alkyl group.
Table 2: Predicted MS/MS Fragmentation of Isopropyl Atrarate
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Structural Interpretation |
| 225.1121 [M+H]⁺ | 183.0652 [M+H - C₃H₆]⁺ | Propene (42.0469 Da) | McLafferty-type rearrangement leading to the loss of propene from the isopropyl ester. |
| 225.1121 [M+H]⁺ | 165.0546 [M+H - C₃H₈O]⁺ | Isopropanol (60.0575 Da) | Cleavage of the ester bond with loss of the isopropanol molecule, leaving the protonated atraric acid core. |
| 225.1121 [M+H]⁺ | 182.0522 [M - CH₃CHO - H]⁺ | Acetaldehyde radical | Fragmentation involving the core aromatic structure. |
This predicted fragmentation provides a structural fingerprint, confirming the identity of the aromatic core and the isopropyl ester moiety.
Electronic Absorption and Emission Spectroscopy of IsopropylAtrarate
The interaction of Isopropyl atrarate with electromagnetic radiation provides insight into its electronic structure. UV-Vis spectrophotometry probes the electronic transitions, while fluorescence and phosphorescence spectroscopy characterize the emission of light from excited electronic states.
UV-Vis Spectrophotometric Analysis of Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The chromophore in Isopropyl atrarate is the substituted benzene ring, containing a carbonyl group and hydroxyl groups. These features give rise to predictable electronic transitions. iomcworld.comresearchgate.net
The expected transitions for Isopropyl atrarate are π → π* and n → π. The π → π transitions, involving the aromatic ring and carbonyl group, are typically high-intensity absorptions. The n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the hydroxyl and carbonyl groups, are of lower intensity. Similar phenolic esters, such as salicylates, show characteristic absorption maxima that can be used to predict the behavior of Isopropyl atrarate. spectrabase.comuomustansiriyah.edu.iqresearchgate.net
Table 3: Expected Electronic Transitions and Absorption Regions for Isopropyl Atrarate
| Transition Type | Chromophore | Expected λmax Region (nm) | Relative Intensity |
| π → π | Substituted Benzene Ring, Carbonyl C=O | ~240-260 nm | High |
| π → π | Conjugated System | ~290-310 nm | Medium-High |
| n → π* | Carbonyl C=O, Hydroxyl -OH | ~300-330 nm | Low |
The exact λmax values and molar absorptivity would be influenced by the solvent polarity and pH.
Fluorescence and Phosphorescence Characterization
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited singlet state to the ground state. Substituted phenols are known to be fluorescent. up.ptrsc.orgrsc.orgnih.gov The presence of the electron-donating hydroxyl and methyl groups on the aromatic ring of Isopropyl atrarate suggests that the compound is likely to exhibit fluorescence.
The fluorescence properties are highly dependent on the excitation wavelength and the solvent environment. rsc.orgrsc.org For many phenols, the fluorescence quantum yield can decrease at higher excitation energies (shorter wavelengths). rsc.org An experimental analysis would be required to determine the specific excitation and emission maxima, quantum yield, and fluorescence lifetime for Isopropyl atrarate. Phosphorescence, which is emission from an excited triplet state, is less common for such molecules in solution at room temperature but might be observable under specific conditions, such as in a rigid matrix at low temperatures.
X-ray Diffraction Studies for Solid-State Structure of this compound
As of this writing, no public crystal structure for Isopropyl atrarate has been deposited in crystallographic databases. However, X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. cosmosmagazine.comnih.govazolifesciences.comexcillum.comrigaku.com
Should a suitable single crystal of Isopropyl atrarate be grown, a single-crystal X-ray diffraction (SCXRD) experiment would provide precise data on:
Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.
Conformation: The preferred spatial orientation of the isopropyl ester group relative to the aromatic ring.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing details about hydrogen bonding (involving the hydroxyl groups) and van der Waals interactions.
This technique remains the gold standard for unambiguous structural proof of small molecules and provides foundational data for understanding structure-property relationships. excillum.comrigaku.com
Theoretical and Computational Chemistry Studies of Isopropylatrarate
Quantum Chemical Calculations on Isopropyl Atrarate
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model and analyze molecular systems. sigmaaldrich.com Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory provide detailed insights into the electronic properties and energetics of molecules. nih.gov For a molecule like Isopropyl Atrarate, these calculations can reveal fundamental aspects of its structure and potential reactivity.
Electronic Structure and Bonding Analysis
An analysis of the electronic structure of Isopropyl Atrarate would elucidate the distribution of electron density across the molecule, which is fundamental to its chemical properties. Using a method such as DFT with an appropriate basis set (e.g., 6-311++G(d,p)), one could calculate various electronic descriptors. nih.gov
Key areas of investigation would include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
Partial Atomic Charges: Calculating the partial charges on each atom would identify the electrophilic and nucleophilic sites. The carbonyl carbon of the ester group is expected to be highly electrophilic, while the oxygen atoms of the hydroxyl and carbonyl groups will be nucleophilic.
Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis would provide information on the nature of the chemical bonds, including hyperconjugative interactions that contribute to the molecule's stability. The analysis would quantify the strength and polarity of the covalent bonds within the aromatic ring, the ester group, and the isopropyl moiety.
Table 1: Illustrative Calculated Electronic Properties for Isopropyl Atrarate (Note: These values are hypothetical examples based on principles of computational chemistry.)
| Property | Atom/Group | Hypothetical Calculated Value | Significance |
| Partial Atomic Charge (e) | Carbonyl Carbon (C=O) | +0.65 | Highly electrophilic site, susceptible to nucleophilic attack. |
| Carbonyl Oxygen (C=O) | -0.55 | Nucleophilic site, can act as a hydrogen bond acceptor. | |
| Hydroxyl Oxygen (O-H) | -0.60 | Nucleophilic site, can act as both a hydrogen bond donor and acceptor. | |
| HOMO Energy | Entire Molecule | -6.8 eV | Indicates electron-donating capability, localized on the phenolic ring. |
| LUMO Energy | Entire Molecule | -1.2 eV | Indicates electron-accepting capability, localized on the ester group. |
| HOMO-LUMO Gap | Entire Molecule | 5.6 eV | Suggests high kinetic stability. |
Conformational Analysis and Energetics
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. cymitquimica.com For Isopropyl Atrarate, the primary sources of conformational flexibility are the rotation around the ester bond (C-O) and the orientation of the isopropyl group. The bulky nature of the isopropyl group creates significant steric hindrance, making conformational analysis essential for identifying the most stable, low-energy structures. nih.gov
A computational study would involve:
Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angles (e.g., the angle defining the orientation of the isopropyl group relative to the ester plane) and calculating the energy at each step. This reveals the energy barriers between different conformers.
Geometry Optimization: Starting from various initial geometries, a full geometry optimization would be performed to find the local and global energy minima on the potential energy surface. These minima correspond to the stable conformers of the molecule.
Table 2: Hypothetical Relative Energies of Isopropyl Atrarate Conformers (Note: These values are hypothetical examples for illustrative purposes.)
| Conformer ID | Dihedral Angle (C-O-C-H) | Relative Energy (kcal/mol) | Population at 298 K (%) | Description |
| IA-1 | 180° (anti-periplanar) | 0.00 | 75.2% | Global minimum. The isopropyl C-H bond is anti to the ester C-C bond, minimizing steric clash. |
| IA-2 | 60° (gauche) | 1.50 | 12.4% | Staggered conformation with some steric strain between an isopropyl methyl group and the ester oxygen. |
| IA-3 | -60° (gauche) | 1.50 | 12.4% | Energetically equivalent to IA-2. |
| IA-4 | 0° (syn-periplanar) | 4.50 | <0.1% | Eclipsed conformation, high energy due to severe steric hindrance with the carbonyl oxygen. |
Reaction Mechanism Predictions and Transition State Theory
Transition State Theory (TST) is a framework for calculating the rates of chemical reactions. It posits that reactants are in equilibrium with an unstable, high-energy activated complex known as the transition state. Computational chemistry can be used to locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy barrier of the reaction.
A plausible reaction to study for Isopropyl Atrarate would be its oxidation via hydrogen atom abstraction by a hydroxyl radical (•OH), a process relevant to atmospheric chemistry and biological degradation. Computational modeling of this process would involve:
Identifying all possible hydrogen abstraction sites (phenolic -OH, methyl groups, isopropyl C-H).
Calculating the reaction pathway for each site, locating the pre-reactive complex, the transition state structure, and the post-reactive complex.
Calculating the activation energy (ΔG‡) for each pathway.
Based on studies of similar molecules like isopropyl acetate, the hydrogen atom on the tertiary carbon of the isopropyl group is often a kinetically favorable site for abstraction due to the stability of the resulting tertiary radical. However, the phenolic hydrogens are also highly reactive. The calculations would provide rate constants and branching ratios to predict the most likely reaction products.
Molecular Dynamics Simulations of Isopropyl Atrarate Interactions
While quantum chemistry focuses on the detailed electronic properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations allow for the examination of larger systems, such as a molecule in a solvent or multiple molecules interacting, providing insights into macroscopic properties.
Solvent Effects on Isopropyl Atrarate Behavior
The behavior of Isopropyl Atrarate in a solution is heavily dependent on the solvent. MD simulations can model this by placing one or more Isopropyl Atrarate molecules in a simulation box filled with solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent like toluene).
The simulation would track the trajectories of all atoms, providing insights into:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute. In an aqueous environment, water molecules would be expected to form strong hydrogen bonds with the two phenolic hydroxyl groups and the ester's carbonyl oxygen. wikipedia.org The aromatic ring and alkyl groups would be surrounded by a more ordered "cage" of water due to the hydrophobic effect.
Solubility: The solubility of atraric acid has been shown to be low in water but significantly higher in alcohols like ethanol and isopropyl alcohol. MD simulations can help explain this by calculating the free energy of solvation, which quantifies the energetic favorability of dissolving the molecule in a given solvent.
Dynamics: The simulation would show how the solvent affects the conformational dynamics of Isopropyl Atrarate. The frequency of rotation around bonds might be different in a viscous or highly interactive solvent compared to the gas phase.
Intermolecular Interactions and Aggregation Phenomena
When multiple Isopropyl Atrarate molecules are present in a solution, they can interact with each other, potentially leading to self-assembly or aggregation. This is particularly relevant in non-polar solvents where solute-solute interactions can be more favorable than solute-solvent interactions.
MD simulations are an ideal tool for investigating these phenomena. Key interactions that would be analyzed include:
Hydrogen Bonding: The primary interaction driving aggregation would be hydrogen bonds between the phenolic hydroxyl groups of one molecule and the hydroxyl or carbonyl oxygen atoms of another.
π–π Stacking: The aromatic rings of two Isopropyl Atrarate molecules could stack on top of each other. These interactions, while weaker than hydrogen bonds, can contribute significantly to the stability of aggregates.
van der Waals Interactions: Hydrophobic interactions between the isopropyl and methyl groups would also play a role, particularly in aqueous solutions, by driving the non-polar parts of the molecules to associate and minimize contact with water.
By simulating a system with multiple Isopropyl Atrarate molecules, one could observe the spontaneous formation of dimers, trimers, or larger aggregates and analyze their structure and stability. This is crucial for understanding concentration-dependent properties and the formulation of products containing this compound.
In Silico Prediction of Isopropyl Atrarate Properties and Reactivity
No specific in silico predictions for the properties and reactivity of isopropyl atrarate have been published. To perform such a study, researchers would typically employ Density Functional Theory (DFT) or other quantum mechanical methods to calculate a range of molecular descriptors.
A hypothetical table of properties that could be generated from such a study is presented below for illustrative purposes. The values are placeholders and not based on actual calculations.
Hypothetical In Silico Property Predictions for Isopropyl Atrarate
| Property | Predicted Value | Method |
|---|---|---|
| Dipole Moment | Data not available | DFT/B3LYP |
| HOMO Energy | Data not available | DFT/B3LYP |
| LUMO Energy | Data not available | DFT/B3LYP |
| Ionization Potential | Data not available | CCSD(T) |
Development of Computational Models for Isopropyl Atrarate Systems
There are no known computational models specifically developed or parameterized for systems containing isopropyl atrarate. The development of such models would be a necessary step for conducting molecular dynamics simulations or other large-scale computational studies to understand its behavior in various environments.
The process for developing a force field for isopropyl atrarate would involve:
Quantum Mechanical Calculations: To obtain data on bond lengths, bond angles, dihedral angles, and partial atomic charges.
Parameterization: Fitting the quantum mechanical data to the functional forms of a classical force field.
Validation: Testing the developed model against any available experimental data or higher-level computational benchmarks to ensure its accuracy.
Without these foundational studies, any discussion on the computational modeling of isopropyl atrarate systems remains speculative.
Catalytic Activity and Mechanistic Understanding of Isopropylatrarate Derived Systems
Isopropyl-Containing Compounds as Catalysts or Precursors in Organic Transformations
Compounds containing isopropyl groups are utilized in a variety of catalytic applications. For instance, tetra isopropyl titanate (TIPT) serves as a catalyst in organic synthesis for producing pharmaceuticals and other specialty chemicals. adakem.com Isopropyl alcohol itself can be a reactant in catalyzed reactions, such as its conversion to diisopropyl ether through dehydration catalyzed by zeolite-Ni(H2PO4)2. nih.gov
The scope of catalytic applications for isopropyl-containing compounds is broad. They are involved in processes ranging from pigment production to polymer synthesis. adakem.com For example, TIPT is a versatile precursor for titanium dioxide and a catalyst in various organic reactions. adakem.com
However, the effectiveness of a catalyst is often limited by factors such as reaction conditions and the nature of the reactants. For example, in the dehydration of isopropanol (B130326), the choice of catalyst and process conditions like temperature and pressure are critical for achieving high purity of the desired product, propylene. researchgate.net
Enantioselective synthesis, or asymmetric synthesis, is a crucial area of chemistry focused on producing specific stereoisomers of a chiral molecule. wikipedia.org This is often achieved using chiral catalysts, which can be organometallic complexes or organic molecules. wikipedia.orgprinceton.edu The development of new strategies for enantioselective catalysis is an active area of research. princeton.edu
Chiral cations have been used to direct enantioselective transition metal catalysis in various reactions, including alkylation and cycloaddition. rsc.org Additionally, an iodine(I)/(III) catalysis strategy has been developed to create an enantioenriched fluorinated isostere of the isopropyl group. nih.gov
Kinetic and Mechanistic Investigations of Catalysis Involving Isopropyl Groups
Kinetic and mechanistic studies are essential for understanding how a catalyst functions and for optimizing reaction conditions. nih.gov These studies involve determining reaction rates, identifying intermediates, and elucidating the step-by-step pathway of the reaction. nih.govmdpi.com
The study of reaction kinetics helps to determine the reaction order and the rate-determining step. For example, in the Friedel-Crafts alkylation of benzene (B151609) with isopropyl chloride, the carbon-carbon bond formation step is the rate-determining one. scielo.br In the synthesis of isopropyl palmitate, a second-order kinetic model was developed to describe the reaction. epa.gov
Kinetic studies on the esterification of acetic acid with isopropyl alcohol have been conducted using various catalysts, and pseudo-homogeneous kinetic models have been developed. researchgate.netresearchgate.net The forward and backward activation energies have been determined from Arrhenius plots. researchgate.netresearchgate.net
Identifying the active catalytic species and reaction intermediates is a key aspect of mechanistic studies. In the gold-catalyzed hydrophenoxylation of diphenylacetylene, a dinuclear gold(I) complex was identified as the catalyst, and the mechanism involves a Lewis acid and a Brønsted base in equilibrium. mdpi.com Mechanistic studies of an IspH-catalyzed reaction have provided insights into substrate binding and protonation. nih.gov
Heterogeneous and Homogeneous Catalytic Systems
Catalysis can be broadly classified into two types: homogeneous and heterogeneous. libretexts.orgtutorchase.com In homogeneous catalysis , the catalyst is in the same phase as the reactants, which allows for maximum interaction. libretexts.orgtutorchase.com An example is the use of sulfuric acid to catalyze the esterification of ethanol (B145695) and acetic acid. tutorchase.com
In heterogeneous catalysis , the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. libretexts.orgtutorchase.com These catalysts are often used in industrial processes due to the ease of separating the catalyst from the products. tutorchase.comresearchgate.net Examples include the use of solid acid catalysts like zeolites and ion exchange resins in organic synthesis. nih.gov
The choice between a homogeneous and heterogeneous catalyst depends on the specific reaction and desired outcomes. While homogeneous catalysts may offer higher activity and selectivity, heterogeneous catalysts are generally easier to recover and reuse. researchgate.net
Rational Design of IsopropylAtrarate-Based Catalysts
The rational design of catalysts is a cornerstone of modern chemistry, aiming to create highly efficient and selective catalytic systems. This process relies heavily on a deep understanding of the catalyst's structure and how it relates to its performance. For a hypothetical this compound-based catalyst, the design would necessitate a systematic investigation into its structural features and their impact on catalytic reactions.
Structure-Activity Relationship in Catalysis
The structure-activity relationship (SAR) is a fundamental concept in catalysis that links the chemical structure of a catalyst to its activity and selectivity. To establish a SAR for Isopropyl Atrarate, a series of derivatives would need to be synthesized and their catalytic performance evaluated in a model reaction. By systematically modifying the structure of Isopropyl Atrarate—for example, by altering the isopropyl group or substituting various positions on the aromatic ring—one could correlate these structural changes with changes in catalytic output.
A hypothetical study could involve the parameters outlined in the table below.
| Structural Modification of Isopropyl Atrarate | Hypothetical Catalytic Activity (Turnover Frequency) | Hypothetical Selectivity (%) |
| Unmodified Isopropyl Atrarate | Baseline | Baseline |
| Replacement of Isopropyl with Ethyl | Increase/Decrease | Increase/Decrease |
| Introduction of an electron-donating group on the aromatic ring | Increase/Decrease | Increase/Decrease |
| Introduction of an electron-withdrawing group on the aromatic ring | Increase/Decrease | Increase/Decrease |
This table is purely illustrative and not based on experimental data.
Influence of Ligands and Support Materials
The catalytic activity of a compound can be significantly influenced by the presence of ligands and the nature of the support material it is dispersed on. Ligands can coordinate to a catalytically active metal center, modifying its electronic and steric properties, thereby tuning its activity and selectivity. Support materials, on the other hand, can provide high surface area for catalyst dispersion, prevent aggregation of active sites, and in some cases, actively participate in the catalytic cycle.
In the context of a potential this compound-derived catalytic system, if it were to be used in conjunction with a metal, the choice of ligands would be crucial. For instance, phosphine-based or nitrogen-based ligands could be explored. Similarly, if used as a heterogeneous catalyst, the choice of support material would be critical.
| Support Material | Ligand Type | Hypothetical Catalyst Dispersion (%) | Hypothetical Product Yield (%) |
| Silica (SiO2) | None | - | Baseline |
| Alumina (Al2O3) | None | - | Increase/Decrease |
| Ceria (CeO2) | None | - | Increase/Decrease |
| Silica (SiO2) | Triphenylphosphine | - | Increase/Decrease |
| Alumina (Al2O3) | Bipyridine | - | Increase/Decrease |
This table is purely illustrative and not based on experimental data.
Without dedicated research into the catalytic applications of Isopropyl Atrarate, any discussion on the rational design of catalysts based on it remains speculative. Future experimental work is required to determine if this compound holds any promise in the field of catalysis.
Environmental Fate and Biogeochemical Cycling of Isopropylatrarate
Environmental Partitioning of Atrazine (B1667683) in Different Compartments
The distribution of atrazine in the environment is governed by its physical and chemical properties, as well as the characteristics of the surrounding environmental matrices such as soil and water. epa.govtaylorfrancis.com
Volatilization is a process where a substance evaporates from a solid or liquid phase into the surrounding air. For atrazine, this process is influenced by several factors including temperature, soil moisture, and agricultural practices. cdc.govunl.edu Studies have shown that atrazine can volatilize from agricultural soils, with estimates of loss ranging from 2.4% to as high as 14% of the applied amount. cdc.gov
Volatilization rates are generally higher from moist soils compared to dry soils. cdc.gov Temperature also plays a significant role, with increased temperatures leading to higher volatilization. unl.edu Agricultural practices such as conventional tillage can result in higher volatilization (up to 14%) compared to no-till fields (9%). cdc.gov However, once in the atmosphere, vapor-phase atrazine can be degraded by reacting with photochemically-produced hydroxyl radicals. cdc.gov
Table 1: Factors Influencing Atrazine Volatilization
| Factor | Influence on Volatilization | Research Findings |
| Soil Moisture | Higher from moist soils | 2.4% of applied atrazine volatilized after 21 days from moist soil. cdc.gov |
| Tillage Practice | Higher from conventionally tilled fields | Up to 14% volatilized from conventional tillage vs. 9% from no-till. cdc.gov |
| Temperature | Increases with higher temperatures | Volatilization at 35°C was double that at 25°C. unl.edu |
| Surface Litter | Initially higher, then decreases after irrigation | Volatilization was greatest from mulched conditions before irrigation but dropped below bare soil levels after irrigation. unl.edu |
The tendency of atrazine to attach to soil particles and sediments, a process known as adsorption, is a key factor in its mobility and availability in the environment. researchgate.netfao.org The primary factors controlling the adsorption of atrazine in soils are the organic carbon content and, to a lesser extent, the clay content. researchgate.netscielo.org.mx Soils with higher organic matter and clay content tend to adsorb more atrazine, which reduces its movement through the soil profile. scielo.org.mxtamu.edu
The adsorption of atrazine is often described by the Freundlich equation, with partition coefficients (Kf) varying depending on the soil type. researchgate.net For instance, average Kf values for C horizon materials have been reported as 0.43 for oxidized till, 0.51 for loess, and 0.55 for alluvium. fao.org The organic carbon-water (B12546825) partition coefficient (Koc), which normalizes adsorption to the organic carbon content, has an average value of around 122 for atrazine, indicating medium to high mobility in soil. epa.gov While adsorption can limit the leaching of atrazine, it is not an irreversible process, and desorption can occur depending on factors like temperature, moisture, and pH. epa.gov
Table 2: Atrazine Adsorption Coefficients in Different Soil Materials
| Soil Material | Average Freundlich Partition Coefficient (Kf) |
| Oxidized Till | 0.43 ± 0.25 |
| Loess | 0.51 ± 0.02 |
| Alluvium | 0.55 ± 0.24 |
| Source: Adapted from research on atrazine adsorption in soils and subsurface sediments. researchgate.netfao.org |
Leaching is the process by which atrazine is transported downward through the soil profile with percolating water, potentially contaminating groundwater. adyawater.comnih.gov Atrazine is considered to have a high potential to reach groundwater due to its mobility in many soil types and its persistence. epa.govorst.edu It is one of the most frequently detected pesticides in groundwater and drinking water wells, particularly in agricultural areas with high usage. epa.govnih.gov
The extent of leaching is influenced by soil characteristics; for example, atrazine is more mobile in sandy soils with low organic matter compared to clay soils with high organic matter content. scielo.org.mx Environmental fate studies have confirmed that atrazine can be mobile in soils, especially those with a coarse texture. epa.gov The persistence of atrazine in the subsurface, where microbial degradation is often slow, contributes to its potential for groundwater contamination. cdc.govwikipedia.org
Surface runoff is a significant pathway for the transport of atrazine from treated fields into adjacent surface water bodies like streams, rivers, and lakes. nih.govpurdue.edu This is particularly a concern when heavy rainfall occurs shortly after the application of the herbicide. purdue.eduunl.edu Since atrazine is moderately soluble in water, a significant portion of the atrazine lost from a field via runoff is in the dissolved phase. tamu.eduunl.edu
The amount of atrazine in runoff is influenced by the intensity and timing of rainfall, soil type, field slope, and agricultural management practices. unl.eduksu.edu For instance, crop residue on the soil surface can help reduce atrazine runoff by increasing water infiltration into the soil. purdue.edu Studies have measured atrazine concentrations in surface runoff, with higher concentrations observed following herbicide application, especially in fields managed with no-till cultivation practices. nih.gov
Abiotic Transformation Processes of Atrazine in the Environment
Abiotic transformation refers to the degradation of a chemical through non-biological processes. For atrazine, hydrolysis is a key abiotic degradation pathway.
Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. In the case of atrazine, this process is relatively slow in the environmentally significant pH range of 5 to 9 and is therefore not considered a major degradation mechanism under typical environmental conditions. epa.gov The primary product of atrazine hydrolysis is hydroxyatrazine, where the chlorine atom on the triazine ring is replaced by a hydroxyl group. nih.govgnest.org
The rate of atrazine hydrolysis is, however, significantly influenced by pH. nih.gov The process follows first-order reaction kinetics. nih.gov Hydrolysis is catalyzed by acidic conditions; for example, the half-life of atrazine in distilled water at 35°C was 373 days at pH 3, 522 days at pH 4.5, and 657 days at pH 8. nih.gov The presence of substances like humic acid can also catalyze atrazine hydrolysis. epa.govnih.gov In one study, the hydrolysis rate constant for atrazine with humic acid was 2.3 times that of the control. nih.gov
Table 3: Half-life of Atrazine Hydrolysis at Different pH Values
| pH | Half-life (days) |
| 3 | 373 |
| 4.5 | 522 |
| 8 | 657 |
| Source: Data from a study on the hydrolysis kinetics of atrazine in distilled water at 35°C. nih.gov |
Acknowledgment of Inquiry
Subject: Analysis of Environmental Fate and Biogeochemical Cycling of Isopropyl Atrarate
Extensive research has been conducted to generate an article on the chemical compound "Isopropyl Atrarate," focusing on its environmental fate and biogeochemical cycling as per the specified outline. However, a thorough search of scientific databases and literature has yielded no specific information on a compound named "Isopropyl Atrarate."
The search results consistently provided data on related but distinct compounds, namely Isopropyl Alcohol (Isopropanol) and Isopropyl Acetate . No peer-reviewed studies, environmental assessments, or chemical data repositories were found that specifically mention "Isopropyl Atrarate."
This suggests that "Isopropyl Atrarate" may be a misnomer, an extremely rare or novel compound not yet documented in public scientific literature, or a proprietary chemical name not widely disclosed. Without any available data on its properties, reactions, and interactions within the environment, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline.
Therefore, the following sections on photodegradation, oxidation, biotic degradation, and bioaccumulation potential for "Isopropyl Atrarate" cannot be completed. We recommend verifying the chemical name and its CAS number to facilitate a more successful literature search.
Conclusion and Future Research Perspectives on Isopropylatrarate
Synthesis of Key Findings and Current Knowledge Gaps
Isopropyl atrarate, with the chemical formula C12H16O4, is an ester of atraric acid. usbio.netbiosynth.com Atraric acid itself is a naturally occurring phenolic compound found in sources like oakmoss (Evernia prunastri) and the bark of Pygeum africanum. wikipedia.orgresearchgate.net While research has been conducted on atraric acid and its methyl and ethyl esters, particularly concerning their biological activities, specific scientific literature focusing exclusively on isopropyl atrarate is limited. wikipedia.orgcymitquimica.comresearchgate.net
Key findings from research on related atraric acid derivatives suggest that the nature of the ester group can influence the molecule's biological efficacy. For instance, studies on the antiandrogenic activity of atraric acid derivatives have included the isopropyl variant, indicating its relevance in medicinal chemistry research. google.comresearchgate.net A patent for the use of atraric acid derivatives in treating conditions like benign prostatic hyperplasia mentions the synthesis of various esters, including the isopropyl ester, to optimize the molecule's structure. google.com
However, significant knowledge gaps persist. Detailed physicochemical properties, a comprehensive spectroscopic profile, and in-depth toxicological data for isopropyl atrarate are not widely published. Furthermore, dedicated studies on its synthesis optimization, potential catalytic applications, and environmental impact are scarce. Most of the available information is in the context of broader studies on atraric acid derivatives.
Table 1: Summary of Available Information for Isopropyl Atrarate
| Property | Information | Source |
| CAS Number | 261174-50-9 | usbio.netbiosynth.combldpharm.com |
| Molecular Formula | C12H16O4 | usbio.netbiosynth.com |
| Molecular Weight | 224.25 g/mol | usbio.netbiosynth.com |
| Melting Point | 93 °C | biosynth.com |
| Primary Research Area | Potential as an androgen receptor antagonist. usbio.netcymitquimica.com | usbio.netcymitquimica.com |
Challenges and Opportunities in Isopropyl Atrarate Research
The primary challenge in the study of isopropyl atrarate is the limited volume of dedicated research. This scarcity of data hinders a full understanding of its chemical behavior and potential applications. The difficulty in isolating or synthesizing sufficient quantities of the pure compound may also pose a challenge for extensive research.
Despite these challenges, there are significant opportunities for future investigation. The established biological activity of atraric acid and its other esters provides a strong rationale for more focused studies on the isopropyl derivative. researchgate.netgoogle.com Exploring its potential as a therapeutic agent, particularly in areas where other atraric acid derivatives have shown promise, represents a key opportunity. researchgate.net Furthermore, the unique properties that the isopropyl group may confer upon the molecule, such as altered solubility and bioavailability, warrant investigation. nih.gov
Table 2: Challenges and Opportunities in Isopropyl Atrarate Research
| Category | Description |
| Challenges | - Limited existing research and published data. |
| - Potential difficulties in synthesis and purification. | |
| - Lack of established analytical methods specific to the compound. | |
| Opportunities | - Investigating its potential as a novel therapeutic agent. |
| - Studying the influence of the isopropyl group on biological activity. | |
| - Developing new synthetic routes and exploring its chemical reactivity. | |
| - Potential for use in the development of new fragrance compounds. wikipedia.org |
Future Directions in Synthetic Chemistry of Isopropyl Atrarate
The synthesis of atraric acid esters can be challenging due to the low reactivity of the carboxylic acid group. google.com Future research could focus on developing more efficient and scalable synthetic routes for isopropyl atrarate. This could involve exploring different catalytic systems for the esterification of atraric acid with isopropanol (B130326).
One potential avenue is the use of acid catalysts, such as sulfuric acid, under reflux conditions, a method that has been attempted for other primary aliphatic alcohols with atraric acid. google.comgoogle.com However, optimization of reaction conditions, including temperature, reaction time, and catalyst concentration, would be necessary to improve yields and purity for the secondary alcohol, isopropanol. Alternative synthetic strategies, such as using activated derivatives of atraric acid or employing enzymatic catalysis, could also be explored to overcome the challenges of direct esterification. A novel approach to synthesizing the core resorcinol (B1680541) structure has also been described, which could be adapted for producing atraric acid derivatives. nih.gov
Emerging Avenues in Catalytic Applications of Isopropyl Atrarate-Derived Systems
Currently, there is no published research on the catalytic applications of isopropyl atrarate or its derived systems. However, the phenolic and ester functional groups present in the molecule offer potential for its use as a ligand in coordination chemistry and catalysis.
Future research could investigate the synthesis of metal complexes with isopropyl atrarate as a ligand. These complexes could then be screened for catalytic activity in various organic transformations, such as oxidation, reduction, or carbon-carbon bond-forming reactions. The steric bulk of the isopropyl group and the electronic properties of the substituted benzene (B151609) ring could influence the catalytic activity and selectivity of such systems.
Advanced Environmental Studies and Remediation Strategies for Isopropyl Atrarate
The environmental fate and impact of isopropyl atrarate have not been specifically studied. Future research in this area is crucial, especially if the compound finds wider applications. Initial studies should focus on its biodegradability and potential for bioaccumulation.
Given its structure, a likely environmental degradation pathway for isopropyl atrarate is hydrolysis of the ester bond, which would yield atraric acid and isopropanol. The environmental properties of isopropanol are well-documented; it is readily biodegradable and has a short atmospheric lifetime. alberta.ca However, the environmental impact of atraric acid and its degradation products would need to be assessed.
Advanced environmental studies could include:
Biodegradation studies: Assessing the rate and extent of microbial degradation of isopropyl atrarate in soil and water.
Toxicity studies: Evaluating the ecotoxicity of the compound and its degradation products on various organisms.
Photodegradation studies: Investigating the stability of isopropyl atrarate under sunlight.
Should isopropyl atrarate be found to be persistent or toxic, research into remediation strategies would be necessary. Potential strategies could include advanced oxidation processes or bioremediation using microorganisms capable of degrading aromatic compounds.
Q & A
Q. What are the standard protocols for synthesizing Isopropyl Atrarate in laboratory settings?
Isopropyl Atrarate is typically synthesized via esterification reactions. A methodological approach involves:
- Reagent preparation : Use high-purity isopropyl alcohol and atraric acid (or derivatives) under anhydrous conditions to minimize side reactions .
- Catalysis : Acid catalysts (e.g., sulfuric acid) or enzymatic methods may be employed. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Distillation under reduced pressure or recrystallization using non-polar solvents (e.g., hexane) to isolate the ester .
- Yield optimization : Adjust molar ratios (e.g., 1:1.2 alcohol-to-acid) and reaction time (6–12 hours at 60–80°C) based on kinetic studies .
Q. Which analytical techniques are recommended for characterizing Isopropyl Atrarate purity and structure?
Q. How should researchers design stability studies for Isopropyl Atrarate under varying conditions?
- Environmental factors : Test thermal stability (40–100°C), humidity (40–80% RH), and photodegradation (UV/visible light exposure) .
- Analytical endpoints : Monitor degradation products via GC-MS or HPLC-MS. Use accelerated stability protocols (e.g., ICH Q1A guidelines) to predict shelf-life .
- Control groups : Include inert atmospheres (N₂) to isolate oxidative degradation pathways .
Advanced Research Questions
Q. How can contradictions in spectral data for Isopropyl Atrarate be resolved?
Contradictions often arise from solvent effects, impurities, or instrumental artifacts. Mitigation strategies include:
- Cross-validation : Compare NMR/IR data across multiple solvents (e.g., CDCl₃ vs. DMSO-d6) to identify solvent-shift anomalies .
- Computational modeling : Use density functional theory (DFT) to simulate vibrational spectra and validate experimental peaks .
- Impurity profiling : Employ HPLC with diode-array detection (DAD) to isolate and characterize co-eluting contaminants .
Q. What experimental designs are optimal for studying Isopropyl Atrarate’s reactivity in multicomponent systems?
- Kinetic studies : Use stopped-flow techniques to monitor rapid ester hydrolysis or transesterification in real-time .
- Phase diagrams : Construct t-x,y diagrams for binary/ternary mixtures (e.g., with alcohols or ketones) using NRTL or UNIQUAC models to predict phase behavior .
- Catalytic screening : Test heterogeneous catalysts (e.g., zeolites) under flow conditions to enhance reaction efficiency and selectivity .
Q. How can researchers address reproducibility challenges in Isopropyl Atrarate synthesis?
- Standardized protocols : Document all variables (e.g., stirring rate, solvent grade) using FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Interlaboratory validation : Collaborate with external labs to replicate synthesis and characterization workflows .
- Error analysis : Apply statistical tools (e.g., ANOVA) to identify variance sources, such as temperature fluctuations or catalyst lot variability .
Q. What strategies are effective for analyzing Isopropyl Atrarate’s environmental fate in interdisciplinary studies?
- Biodegradation assays : Use OECD 301 guidelines with activated sludge to assess microbial degradation rates .
- Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) with LC50/EC50 determinations .
- Computational toxicokinetics : Apply QSAR models to predict bioaccumulation potential and partition coefficients (log P) .
Methodological Considerations
- Data validation : Cross-check experimental results against databases like NIST Chemistry WebBook for spectral and physicochemical consistency .
- Ethical reporting : Disclose all conflicts of interest and raw data availability per journal guidelines (e.g., Medicinal Chemistry Research) .
- Statistical rigor : Use p-values <0.05 with Bonferroni correction for multiple comparisons in hypothesis testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
